![molecular formula C14H14N4O3 B11232247 7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232247.png)

7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

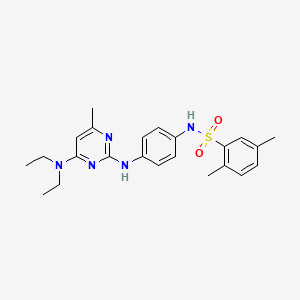

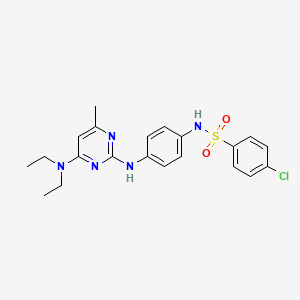

7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin ist eine heterozyklische Verbindung, die im Bereich der medizinischen Chemie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolopyrimidin-Kerns aus, der mit einer Trimethoxyphenylgruppe verbunden ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem vielversprechenden Kandidaten für verschiedene biologische und pharmakologische Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin erfolgt typischerweise durch die Reaktion von 3,4,5-Trimethoxybenzaldehyd mit 3-Amino-1,2,4-triazol unter sauren Bedingungen. Die Reaktion verläuft über die Bildung einer intermediären Schiff-Base, die dann zur Bildung des gewünschten Triazolopyrimidin-Ringsystems cyclisiert . Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie p-Toluolsulfonsäure durchgeführt, und die Reaktionstemperatur wird bei etwa 100 °C gehalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verbessert die Gesamtausbeute des Produkts. Die Verwendung der mikrowellengestützten Synthese wurde ebenfalls untersucht, um Reaktionszeiten zu verkürzen und die Reinheit des Produkts zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um den Triazolopyrimidin-Ring zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet die Hemmung von Schlüsselenzymen und -proteinen, die an der Zellteilung und dem Überleben beteiligt sind. Die Verbindung bindet an die Colchicin-Bindungsstelle an Tubulin, verhindert dessen Polymerisation und führt zu einem Zellzyklusarrest und Apoptose . Zusätzlich wurde gezeigt, dass es andere molekulare Ziele wie das Hitzeschockprotein 90 (Hsp90) und die Thioredoxinreduktase (TrxR) hemmt, was seine Antikrebsaktivität weiter erhöht .

Wirkmechanismus

The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-destabilizing agents.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle der Trimethoxyphenylgruppe.

N-(4-Fluorphenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-triazolopyrimidin-6-carboxamid: Enthält zusätzliche funktionelle Gruppen, die seine biologische Aktivität verstärken.

Einzigartigkeit

7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin zeichnet sich durch seine potente Antikrebsaktivität und seine Fähigkeit aus, mehrere molekulare Ziele zu hemmen. Seine einzigartige Trimethoxyphenylgruppe verstärkt seine Bindungsaffinität und Spezifität gegenüber verschiedenen Enzymen und Proteinen, was es zu einer wertvollen Verbindung für die Medikamentenentwicklung macht .

Eigenschaften

Molekularformel |

C14H14N4O3 |

|---|---|

Molekulargewicht |

286.29 g/mol |

IUPAC-Name |

7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C14H14N4O3/c1-19-11-6-9(7-12(20-2)13(11)21-3)10-4-5-15-14-16-8-17-18(10)14/h4-8H,1-3H3 |

InChI-Schlüssel |

OHVVOULAPBNHOP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC=NN23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B11232180.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide](/img/structure/B11232187.png)

![N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11232199.png)

![N,N-diethyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11232204.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11232217.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11232224.png)

![N6-(2-(dimethylamino)ethyl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232251.png)

![2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid](/img/structure/B11232259.png)